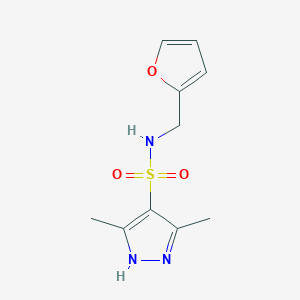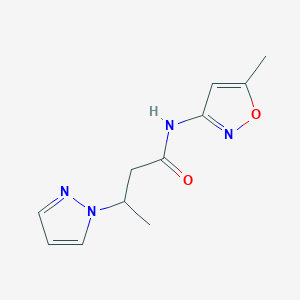![molecular formula C20H16BrClN2O3S B6092185 5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)
5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide-based compounds and has shown promising results in various studies.
作用機序
The exact mechanism of action of 5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects by inhibiting key enzymes and signaling pathways involved in various disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases.
実験室実験の利点と制限
One of the major advantages of using 5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide in lab experiments is its broad range of potential applications. It has been shown to exhibit therapeutic effects in various disease models, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings.
3. Exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases.
4. Development of novel formulations and delivery systems to improve its solubility and bioavailability.
5. Investigation of its toxicity and safety profile to ensure its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
合成法
The synthesis of 5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide involves the reaction of 3-bromoaniline with chlorosulfonyl isocyanate, followed by the reaction with 2-methylbenzoic acid in the presence of a base. This reaction results in the formation of the desired compound.
科学的研究の応用
5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Studies have also indicated its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c1-13-5-2-3-8-19(13)23-20(25)17-12-16(9-10-18(17)22)28(26,27)24-15-7-4-6-14(21)11-15/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGMYWDRDKXELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)

![4-bromo-2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092146.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![2-ethoxyethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B6092192.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092199.png)

![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)
